

In-Depth Technical Guide: Chemical and Physical Properties of 2-Hydroxy-D-Phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-D-Phenylalanine**

Cat. No.: **B556769**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-D-phenylalanine, also known as D-*o*-tyrosine, is a non-proteinogenic amino acid and an isomer of the more common L-tyrosine. Its unique structural and stereochemical properties make it a compound of interest in various fields of chemical and biological research, including drug development and metabolomics. This technical guide provides a comprehensive overview of the known chemical and physical properties of **2-Hydroxy-D-phenylalanine**, detailed experimental protocols for its analysis, and an exploration of its potential biological significance. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental and biological pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

2-Hydroxy-D-phenylalanine is an aromatic amino acid characterized by a hydroxyl group at the ortho position of the phenyl ring. This seemingly minor structural variation from its para-isomer, L-tyrosine, can significantly influence its chemical reactivity, physical characteristics, and biological activity.

Identification and Structure

Property	Value	Source
IUPAC Name	(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid	N/A
Synonyms	D- α -Tyrosine, (+)- α -Tyrosine, D- α -Hydroxyphenylalanine	[1]
CAS Number	24008-77-3	N/A
Molecular Formula	C ₉ H ₁₁ NO ₃	N/A
Molecular Weight	181.19 g/mol	N/A
Canonical SMILES	C1=CC=C(C(=C1)C--INVALID-LINK--N)O	N/A
InChI Key	WRFPVMFCRNYQNR- SSDOTTWSA-N	N/A

Physicochemical Data

The physicochemical properties of **2-Hydroxy-D-phenylalanine** are crucial for its handling, formulation, and understanding its behavior in biological systems.

Property	Value	Source
Melting Point	256 °C (decomposes)	[2] [3]
Boiling Point (Predicted)	369.0 ± 32.0 °C at 760 mmHg	[3]
pKa (Predicted)	2.31 ± 0.10	[4] [5]
Solubility	Slightly soluble in aqueous acid and DMSO.	[5]
Appearance	White to off-white solid.	[6]

Note: Experimental data on the specific rotation and detailed solubility in a range of solvents are not readily available in the reviewed literature.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for the study of **2-Hydroxy-D-phenylalanine**. This section outlines key analytical and purification protocols.

Analytical Methods

2.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of amino acids and their derivatives.

- Method: Reversed-phase HPLC with UV detection is commonly employed.
- Column: A C18 column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is often effective.
- Detection: UV detection at 215 nm is suitable for phenylalanine derivatives.
- Sample Preparation: Plasma or other biological samples require a protein precipitation step, for example, with sulfosalicylic acid, followed by centrifugation.

Workflow for HPLC Analysis:

[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of **2-Hydroxy-D-phenylalanine**.

2.1.2. Mass Spectrometry (MS)

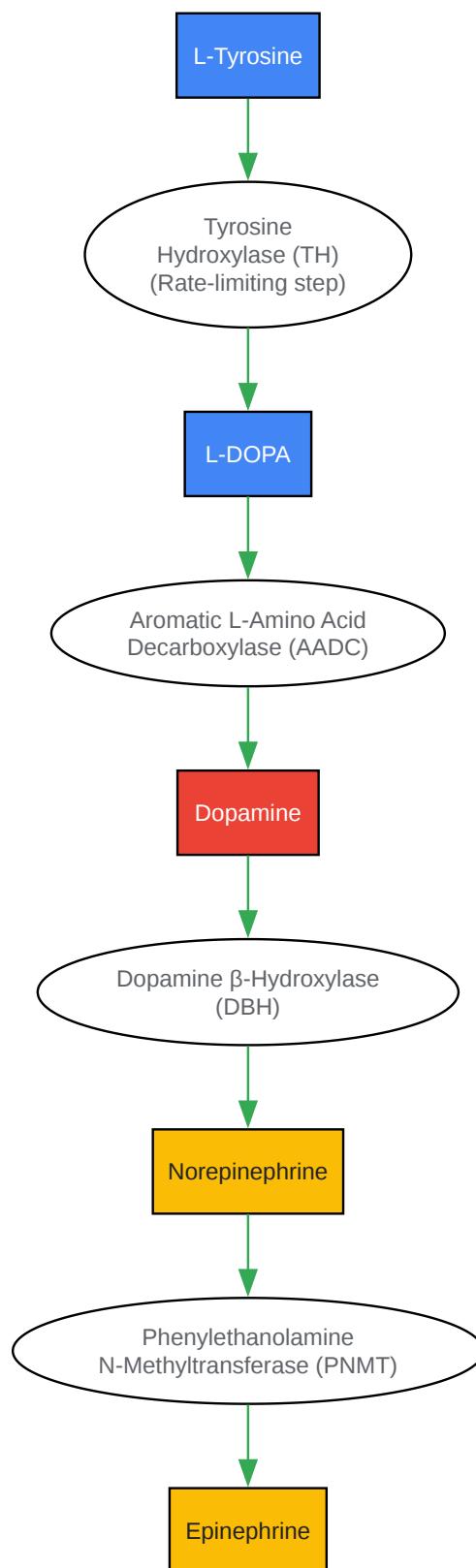
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of **2-Hydroxy-D-phenylalanine**.

- Ionization: Electrospray ionization (ESI) is a common technique.
- Analysis: Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced selectivity.
- Derivatization: Derivatization with reagents like phenyl isothiocyanate (PITC) can improve ionization efficiency and chromatographic separation, though it adds complexity to sample preparation.

Purification Methods

Purification of **2-Hydroxy-D-phenylalanine** from reaction mixtures or biological extracts is critical for obtaining a pure compound for further studies.

- Chromatography: Preparative HPLC is a powerful technique for isolating the compound. Ion-exchange chromatography can also be effective, taking advantage of the amino acid's charged groups.
- Crystallization: Crystallization from a suitable solvent system can be used as a final purification step.


Biological Activity and Signaling Pathways

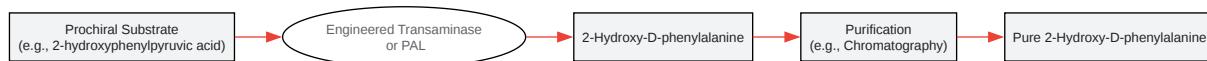
While the biological role of L-tyrosine as a precursor to catecholamine neurotransmitters is well-established, the specific functions of **2-Hydroxy-D-phenylalanine** are less understood. However, its structural similarity to L-DOPA and other catecholamine precursors suggests potential involvement in related pathways.

Potential Role in Neurotransmission

L-tyrosine is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine.[\[2\]](#)[\[7\]](#)[\[8\]](#) This pathway is critical for mood regulation, stress response, and cognitive function.[\[3\]](#)[\[4\]](#)

Catecholamine Synthesis Pathway:

[Click to download full resolution via product page](#)


Caption: The established metabolic pathway for the synthesis of catecholamine neurotransmitters from L-tyrosine.

Given that **2-Hydroxy-D-phenylalanine** is an isomer of L-DOPA (3,4-dihydroxy-L-phenylalanine), it is plausible that it could interact with the enzymes in this pathway, potentially acting as a competitive inhibitor or a substrate analog. The presence of the D-enantiomer introduces another layer of complexity, as enzymes are often stereospecific. Further research is required to elucidate the precise interactions of **2-Hydroxy-D-phenylalanine** within this critical signaling cascade.

Synthesis

The synthesis of enantiomerically pure **2-Hydroxy-D-phenylalanine** can be challenging. Enzymatic synthesis methods are often preferred to achieve high stereoselectivity. One potential approach involves the use of phenylalanine ammonia-lyases (PALs) or engineered transaminases.

Conceptual Enzymatic Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the enzymatic synthesis of **2-Hydroxy-D-phenylalanine**.

Conclusion

2-Hydroxy-D-phenylalanine is a compound with intriguing chemical and potential biological properties. While some of its fundamental physicochemical characteristics have been determined, further experimental investigation is needed to fully characterize its solubility and optical properties. The development of robust and detailed synthesis and purification protocols will be crucial for enabling more in-depth biological studies. Understanding the interaction of **2-Hydroxy-D-phenylalanine** with key metabolic pathways, such as catecholamine synthesis, holds promise for future research in neuroscience and drug discovery. This guide serves as a

foundational resource for scientists and researchers embarking on the study of this unique amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wheat gluten protein and its impacts on wheat processing quality [journal.hep.com.cn]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. 2-hydroxy-3-phenyl-L-alanine | 7423-92-9 [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Chemical and Physical Properties of 2-Hydroxy-D-Phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556769#chemical-and-physical-properties-of-2-hydroxy-d-phenylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com